(2Z,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one: is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a 2,4-dimethylphenyl group and a 2-methoxybenzylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dimethylbenzaldehyde with 2-methoxybenzaldehyde and thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidinone ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and controlled reaction environments ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
(2Z,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities. It has shown promise in inhibiting the growth of certain cancer cell lines and reducing inflammation in animal models.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors involved in cellular processes, such as kinases and transcription factors.
Pathways Involved: It may inhibit specific signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. In inflammation, it can modulate the production of cytokines and other inflammatory mediators.
Comparison with Similar Compounds
(2Z,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one: can be compared with other thiazolidinones:
Similar Compounds: Thiazolidine-2,4-dione, 2-phenyl-4-thiazolidinone, and 5-benzylidene-2-thioxo-4-thiazolidinone.
Uniqueness: The presence of both 2,4-dimethylphenyl and 2-methoxybenzylidene groups in its structure imparts unique biological activities and chemical reactivity compared to other thiazolidinones. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H18N2O2S |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
(5Z)-2-(2,4-dimethylphenyl)imino-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O2S/c1-12-8-9-15(13(2)10-12)20-19-21-18(22)17(24-19)11-14-6-4-5-7-16(14)23-3/h4-11H,1-3H3,(H,20,21,22)/b17-11- |
InChI Key |
FFVGXGBQUNOMAL-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=CC=C3OC)/S2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC=CC=C3OC)S2)C |
Origin of Product |
United States |
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